7-Methyl-2-azaspiro[4.4]nonane hydrochloride
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Overview
Description
“7-Methyl-2-azaspiro[4.4]nonane hydrochloride” is a chemical compound with the CAS Number: 1461706-11-5 . It has a molecular weight of 175.7 . The compound is typically stored at 4 degrees Celsius and is usually available in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is 7-methyl-2-azaspiro [4.4]nonane hydrochloride . The InChI Code is 1S/C9H17N.ClH/c1-8-2-3-9 (6-8)4-5-10-7-9;/h8,10H,2-7H2,1H3;1H .Physical and Chemical Properties Analysis
The compound is a powder and is stored at 4 degrees Celsius .Scientific Research Applications
Synthesis and Physicochemical Properties
A range of studies have focused on synthesizing and exploring the physicochemical properties of compounds structurally related to 7-Methyl-2-azaspiro[4.4]nonane hydrochloride. For instance, Kamiński et al. (2008) and Obniska et al. (2005) reported on the synthesis and physicochemical properties of N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione, highlighting their significant anticonvulsant properties (Kamiński et al., 2008) (Obniska et al., 2005).
Anticonvulsant Properties
A notable application of derivatives of this compound is in the field of anticonvulsant therapy. Research by Kamiński et al. (2006) and Obniska et al. (2006) demonstrated the anticonvulsant properties of various N-phenylamino derivatives, pointing out how modifications in chemical structure influence their efficacy (Kamiński et al., 2006) (Obniska et al., 2006).
Structural Analysis and Synthesis Techniques
The structural analysis and advanced synthesis techniques of compounds related to this compound have been a subject of interest. For example, Huynh et al. (2017) discussed the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, demonstrating innovative approaches in chemical synthesis (Huynh et al., 2017).
Potential in Drug Discovery
Research also suggests potential applications in drug discovery, where these compounds serve as scaffolds. Wipf et al. (2004) highlighted the diversity-oriented synthesis of azaspirocycles, including structures similar to this compound, as relevant for drug discovery (Wipf et al., 2004).
Properties
IUPAC Name |
8-methyl-2-azaspiro[4.4]nonane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-8-2-3-9(6-8)4-5-10-7-9;/h8,10H,2-7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEFOWSSWXDSMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C1)CCNC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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